molecular formula C4H2ClFN2O2 B6313119 5-Chloro-6-fluoropyrimidine-2,4-diol CAS No. 1858257-07-4

5-Chloro-6-fluoropyrimidine-2,4-diol

Cat. No.: B6313119
CAS No.: 1858257-07-4
M. Wt: 164.52 g/mol
InChI Key: UEQCCQQQHWNPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoropyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry and anticancer research . As a heterocyclic compound featuring both chloro and fluoro substituents, 5-Chloro-6-fluoropyrimidine-2,4-diol serves as a key synthetic intermediate for researchers developing novel small molecule therapeutics . This compound is of significant interest in exploratory chemistry for constructing potential kinase inhibitors and other targeted agents, leveraging the established role of fluorinated heterocycles in enhancing a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The core pyrimidine structure is a building block of nucleic acids, making its analogs a primary focus in oncology research for their ability to interfere with nucleoside metabolism and DNA synthesis . Researchers utilize this and related structures to probe mechanisms of action and overcome limitations such as drug resistance in existing therapies . This product is intended for laboratory research by qualified scientists and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCCQQQHWNPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diol typically involves the fluorination and chlorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoropyrimidine-2,4-diol undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a chlorine or fluorine atom with a nucleophile, such as an amine or hydroxyl group.

    Oxidation and reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide and tetraphenoxysilane, often in the presence of catalysts like tetra butyl ammonium fluoride.

    Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-6-fluoropyrimidine-2,4-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound is utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as thymidylate synthase and DNA topoisomerase 1, disrupting DNA synthesis and repair . This inhibition leads to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-Chloro-6-fluoropyrimidine-2,4-diol and selected analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties/Applications
This compound Cl (5), F (6), -OH (2,4) Diol, halogenated C₄H₂ClFN₂O₂ High polarity, potential H-bonding
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), -OCH₂CH₃ (2) Methoxymethyl, halogenated C₆H₆ClFN₂O Enhanced lipophilicity; intermediates in drug synthesis
2-Amino-4-chloro-5-fluoropyrimidine Cl (4), F (5), -NH₂ (2) Amine, halogenated C₄H₃ClFN₃ Increased basicity; antiviral leads
5-Chloro-2,4-difluoro-6-methylpyrimidine Cl (5), F (2,4), -CH₃ (6) Methyl, halogenated C₅H₃ClF₂N₂ Steric hindrance; agrochemical uses
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (4), F (5), -OCH₂CH₃ (2) Ethoxy, halogenated C₆H₆ClFN₂O Solubility in organic solvents

Key Comparisons

Polarity and Solubility :

  • The diol groups in the target compound confer higher hydrophilicity compared to methoxymethyl () or ethoxy () substituents. This makes it more suitable for aqueous-phase reactions or biological systems requiring solubility .
  • In contrast, methyl or ethoxy groups (e.g., 5-Chloro-2,4-difluoro-6-methylpyrimidine) enhance lipophilicity, favoring membrane permeability in agrochemicals .

Electronic Effects: Chlorine and fluorine atoms in all analogs withdraw electron density, stabilizing the pyrimidine ring. However, the diol groups in the target compound may donate electrons via resonance, subtly altering reactivity compared to analogs with non-hydroxyl substituents .

Biological Interactions: The amine group in 2-Amino-4-chloro-5-fluoropyrimidine () increases basicity, enabling interactions with acidic biological targets, such as viral enzymes . The diol groups in the target compound could serve as hydrogen bond donors/acceptors, mimicking nucleic acid components in drug design .

Applications :

  • Halogenated pyrimidines with methoxymethyl or ethoxy groups () are often intermediates in synthesizing kinase inhibitors or antivirals .
  • Methyl-substituted analogs () are prevalent in herbicides due to their stability and bioavailability .

Research Findings and Implications

  • Drug Development : Analogs with amine substituents () have shown promise in antiviral screens, suggesting that the target compound’s diol groups could be optimized for targeting enzymes like reverse transcriptase .
  • Regiochemistry Matters: Minor changes in substituent positions (e.g., Cl at 4 vs. 5) significantly alter bioactivity. For instance, 4-Chloro-5-fluoropyrimidin-2-amine () and the target compound may target different biological pathways despite structural similarities .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-6-fluoropyrimidine-2,4-diol?

Methodological Answer: Synthesis of fluorinated pyrimidines typically involves halogenation, cyclization, or substitution reactions. For example, fluoropyrimidines can be synthesized via ring-closing reactions under mild, metal-free conditions to ensure high yields (e.g., 91% yield for similar compounds) . Key steps include:

  • Halogenation: Introducing chloro/fluoro groups using reagents like POCl₃ or Selectfluor.
  • Cyclization: Formation of the pyrimidine ring via condensation of β-CF₃-aryl ketones with amidines or urea derivatives.
  • Optimization: Adjusting solvent polarity (e.g., DMF or THF) and temperature (25–80°C) to enhance regioselectivity.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrimidines

MethodReagentsYield (%)ConditionsReference
HalogenationPOCl₃, Selectfluor85–9180°C, 12h
Cyclizationβ-CF₃-aryl ketones + amidines78–90RT, 6h
SubstitutionNH₃/amine nucleophiles65–8260°C, 8h

Q. How is the molecular structure of this compound characterized using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite is widely used for refinement . Critical steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in methanol/water.
  • Data Collection: Using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: SHELXL for optimizing bond lengths/angles (e.g., mean C–C bond length: 0.003 Å deviation in similar structures) .

Key Parameters from Evidence:

  • Space group: P 1 (monoclinic) .
  • R factor: <0.05 for high precision .

Q. What spectroscopic techniques are most effective for analyzing this compound?

Methodological Answer: Multi-spectral analysis is critical:

  • NMR: ¹⁹F NMR identifies fluorine environments (δ: -110 to -120 ppm for C-F). ¹H/¹³C NMR resolves substituent effects .
  • IR: Confirms hydroxyl (3200–3500 cm⁻¹) and C-Cl/F stretches (600–800 cm⁻¹) .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer: Use a design-of-experiments (DoE) approach:

  • Factors: Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 70°C in DMF increases yield by 15%) .
  • Contradiction Resolution: If intermediates degrade, reduce reaction time or switch to inert solvents (e.g., THF) .

Case Study from Evidence:

  • Substituting POCl₃ with milder reagents (e.g., TMSCl) reduced side products in halogenation steps .

Q. What computational approaches are used to predict the thermochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps include:

  • Geometry Optimization: 6-311++G(d,p) basis set.
  • Thermochemical Analysis: Calculates ΔHf (enthalpy of formation) and bond dissociation energies.
  • Validation: Compare computed vs. experimental IR/NMR data to refine parameters .

Table 2: DFT vs. Experimental Data for Pyrimidine Derivatives

PropertyDFT ValueExperimental ValueDeviation
C-F Bond Length (Å)1.351.340.01
ΔHf (kcal/mol)-120.5-118.71.8

Q. How do structural modifications at the chloro and fluoro positions affect the biological activity of pyrimidine derivatives?

Methodological Answer:

  • Fluorine: Enhances metabolic stability and bioavailability via C-F bond strength. Example: 5-Fluoro substitution increases enzyme inhibition (Ki reduced by 40%) .
  • Chlorine: Improves lipophilicity and target binding (e.g., Cl at position 5 increases IC₅₀ by 2-fold in kinase assays) .
  • Methodology:
  • SAR Studies: Synthesize analogs with Cl/F at varying positions.
  • Docking Simulations: AutoDock Vina to predict binding modes with proteins (e.g., DHFR enzyme) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.